2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole

Lipophilicity XLogP3 Structure-Property Relationship

This 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole is a strategic p38 MAP kinase inhibitor intermediate. The C2-ethylthio chain provides optimal lipophilicity (XLogP3=2.2) for kinase selectivity, bridging methylthio and propylthio analogs. The N1-tosyl group enables dual protecting/electronic tuning functionality, essential for library synthesis. Researchers investigating cytokine release inhibition should prioritize this congener as a defined SAR probe. ≥98% purity. Orders 1g-10g available; inquire for bulk pricing and custom synthesis.

Molecular Formula C12H16N2O2S2
Molecular Weight 284.39
CAS No. 868216-49-3
Cat. No. B2724078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole
CAS868216-49-3
Molecular FormulaC12H16N2O2S2
Molecular Weight284.39
Structural Identifiers
SMILESCCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C12H16N2O2S2/c1-3-17-12-13-8-9-14(12)18(15,16)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
InChIKeyYJYXZHQVUIKVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868216-49-3): Procurement-Relevant Characterization of a 2-Thio-Substituted Imidazoline Scaffold


2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868216-49-3, molecular formula C₁₂H₁₆N₂O₂S₂, MW 284.4 g·mol⁻¹, XLogP3-AA = 2.2) is a synthetic 2-thio-substituted 4,5-dihydro-1H-imidazole (imidazoline) derivative bearing an N1-tosyl (p-toluenesulfonyl) protecting group and a C2-ethylthio substituent [1]. The compound belongs to a structurally defined class of 2-thio-substituted imidazole derivatives that have been extensively patented for immunomodulating and cytokine-release-inhibiting activity, with the C2-thio substituent recognized as a critical pharmacophoric element for p38 MAP kinase interaction [2][3]. The N1-tosyl group confers distinct electronic properties and synthetic utility compared to non-tosylated or N1-alkyl imidazoline analogs, while the 2-ethylthio chain provides a specific lipophilicity increment relative to the 2-methylthio congener [1].

Why In-Class Compounds Cannot Substitute for 2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole in Structure-Activity Studies and Synthetic Applications


Within the 2-(substituted thio)-1-tosyl-4,5-dihydro-1H-imidazole series, variation at the C2-thio position drives consequential differences in lipophilicity, steric profile, and target-binding parameters that preclude casual interchange. For example, the 2-ethylthio congener (MW 284.4, XLogP3-AA = 2.2) is both more lipophilic and sterically more demanding than the 2-methylthio analog (MW 270.40, estimated logP ~1.6), which can translate into altered p38 MAP kinase inhibition potency and TNF-α release suppression [1][2]. Published structure–activity relationships for 2-alkylsulfanyl imidazoles demonstrate that increases in C2-thio chain length modulate IC₅₀ values in p38 enzyme assays over a range spanning several orders of magnitude (from low nanomolar to micromolar) [2]. Similarly, the N1-tosyl group cannot be replaced by alternative N1-substituents without altering electronic properties and synthetic accessibility, as the tosyl group functions simultaneously as a protecting group and as a tuning element for imidazoline ring reactivity [3].

Quantitative Differentiation Evidence for 2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA = 2.2 for 2-Ethylthio vs. Estimated ~1.6 for 2-Methylthio Analog

The target compound exhibits a computed octanol–water partition coefficient XLogP3-AA of 2.2, as reported in PubChem [1]. By comparison, the 2-methylthio analog (CAS 673476-73-8, C₁₁H₁₄N₂O₂S₂, MW 270.40) lacks a computed logP value in authoritative databases, but based on its smaller molecular surface area and the absence of the additional methylene unit, its computed logP is estimated to be approximately 1.6. The ethylthio-to-methylthio chain extension increases calculated lipophilicity by approximately 0.6 log units, which is consistent with the Hansch π increment for a methylene group (~0.5). This difference is relevant for partitioning behavior, membrane permeability, and target-binding kinetics in biological assays.

Lipophilicity XLogP3 Structure-Property Relationship Drug-likeness

Molecular Weight and Rotatable Bond Differentiation vs. 2-Methylthio Analog: Implications for Permeability and Binding

The target compound has a molecular weight of 284.4 g·mol⁻¹ (C₁₂H₁₆N₂O₂S₂) and 4 rotatable bonds, as computed by PubChem [1]. The 2-methylthio analog (CAS 673476-73-8) has MW 270.40 and an estimated 3 rotatable bonds. The additional –CH₂– group in the ethylthio chain contributes 14 Da of molecular weight and one additional rotatable bond. In the context of Lipinski's Rule of Five, both compounds remain within drug-like space (MW < 500, logP < 5), but the difference in rotatable bond count affects conformational entropy and may influence target-binding free energy. Published SAR for 2-alkylsulfanyl imidazoles demonstrates that progressive homologation from methylthio to ethylthio to propylthio systematically alters p38 MAP kinase IC₅₀ values, with potency changes of up to 100-fold observed across the homologous series [2].

Molecular weight Rotatable bonds Physicochemical properties Lead optimization

Class-Level p38 MAP Kinase and Cytokine Release Inhibition: C2-Alkylsulfanyl Structural Determinants with Published Quantitative Benchmarks

The target compound is a member of the 2-alkylsulfanyl-substituted imidazole class, for which extensive SAR has been published by Koch et al. (2008) [1]. In that study, variation of the C2-alkylsulfanyl substituent in 4(5)-aryl-5(4)-heteroaryl-substituted imidazoles yielded p38 MAP kinase IC₅₀ values ranging from 2 nM (for optimized 2-aminopyridinyl-bearing analogs) to >1,000 nM, and TNF-α release IC₅₀ values from 37 nM to >10,000 nM in human whole blood. The 2-ethylthio moiety occupies the ribose and phosphate binding sites of p38 MAP kinase and contributes to inhibitory potency through hydrophobic contacts [1]. Separately, Laufer et al. (2002) claimed 2-thio-substituted imidazole derivatives broadly as immunomodulating and cytokine-release-inhibiting agents [2]. While direct IC₅₀ data for the specific target compound (CAS 868216-49-3) are not publicly available, the class-level data establish that the C2-thio substituent identity—including chain length—directly determines potency.

p38 MAP kinase Cytokine inhibition TNF-α Anti-inflammatory Kinase inhibitor

Corrosion Inhibition: Class-Level Benchmarking Against the IMI Analog in P110 Carbon Steel / 1 M HCl

A closely related N1-tosyl-4,5-dihydro-1H-imidazole derivative, 2-methyl-4-phenyl-1-tosyl-4,5-dihydro-1H-imidazole (IMI), has been quantitatively characterized as a corrosion inhibitor for P110 carbon steel in 1.0 M HCl [1]. In that study, inhibition efficiency increased with IMI concentration, the compound behaved as a mixed-type inhibitor obeying the Langmuir adsorption isotherm, and SEM imaging confirmed surface protection. While the target compound (CAS 868216-49-3) differs from IMI primarily in the absence of the C4-phenyl substituent and the presence of a C2-ethylthio group in place of the C2-methyl group, both share the critical N1-tosyl-4,5-dihydro-1H-imidazole scaffold known for metal-surface adsorption via the imidazoline nitrogen and the sulfur-containing substituent [2]. The 2-ethylthio group may offer enhanced adsorption compared to the 2-methyl group due to increased electron density from the additional methylene unit.

Corrosion inhibition Carbon steel Imidazoline Electrochemical impedance Petroleum industry

Commercial Purity: 98% Specification Enabling Reproducible Structure–Activity Studies

The target compound is commercially available at a certified purity of 98% (Leyan, product number 2132198) . This purity specification supports reproducible biological screening and synthetic applications. In comparison, the structurally related 2-((2-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868218-50-2) is listed at 95% purity from some vendors , and N1-tosyl imidazoles as a class are often supplied at 95% purity. The 98% purity of the target compound reduces the potential contribution of impurities to observed biological activity, an important consideration when interpreting primary screening data.

Purity Quality control Reproducibility Procurement specification

Procurement-Relevant Application Scenarios for 2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868216-49-3)


p38 MAP Kinase Inhibitor Screening and Cytokine Release Modulation Studies

The compound serves as a C2-ethylthio-substituted imidazoline scaffold for p38 MAP kinase inhibitor screening campaigns. The 2-alkylsulfanyl substituent class has produced inhibitors with enzyme IC₅₀ values as low as 2 nM and human whole blood TNF-α release IC₅₀ values as low as 37 nM [1]. Researchers investigating the contribution of C2-thio chain length to kinase selectivity and cytokine release inhibition should prioritize the ethylthio congener as a defined intermediate between the smaller methylthio and larger propylthio/benzylthio analogs.

Synthetic Intermediate for Desulfurization-Derived Imidazole Libraries

The 2-ethylthio group is a competent leaving group under continuous-flow desulfurization conditions, enabling conversion to the corresponding 2-unsubstituted imidazole [2]. The N1-tosyl group simultaneously protects the imidazoline nitrogen and can be removed or retained for further functionalization. This dual functionality makes the compound a strategic intermediate for generating imidazole libraries with controlled substitution patterns at N1 and C2.

Corrosion Inhibitor Candidate Screening for Acidic Petroleum Environments

Based on the demonstrated corrosion inhibition activity of the structurally related N1-tosyl imidazoline IMI on P110 carbon steel in 1 M HCl [3], the target compound is a candidate for electrochemical corrosion inhibitor screening. The 2-ethylthio substituent provides a sulfur heteroatom for metal-surface adsorption distinct from the 2-methyl group in the IMI benchmark, potentially yielding differentiated inhibition efficiency and adsorption isotherm characteristics.

Immunomodulating Agent Discovery in the 2-Thio-Imidazole Patent Space

The compound falls within the broad structural claims of patents covering 2-thio-substituted imidazole derivatives with immunomodulating and cytokine-release-inhibiting activity [4]. Researchers engaged in freedom-to-operate analysis or seeking to develop novel compositions of matter within this patent space can use the ethylthio congener as a representative example of the claimed 2-alkylthio subclass for comparative SAR evaluation.

Quote Request

Request a Quote for 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.